molecular formula C18H16ClN3O2 B2988823 2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 880794-93-4

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No.: B2988823
CAS No.: 880794-93-4
M. Wt: 341.8
InChI Key: ABONZUVKEHVMFO-UHFFFAOYSA-N
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Description

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C18H16ClN3O2 and its molecular weight is 341.8. The purity is usually 95%.
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Scientific Research Applications

Optical and Structural Properties

Structural and Optical Characteristics : Research has explored the structural and optical properties of related 4H-pyrano[3,2-c]quinoline derivatives, revealing their polycrystalline nature and how they transition to nanocrystallites within an amorphous matrix upon thermal deposition. These studies provide insights into their potential for thin film applications, highlighting their stable chemical bonds and distinctive optical properties characterized by their transmittance, reflectance, and absorption parameters. These findings suggest potential applications in optoelectronic devices due to the compounds' unique electron transition properties and optical energy gaps (Zeyada, El-Nahass, & El-Shabaan, 2016).

Photovoltaic Applications

Photovoltaic and Electronic Properties : Another study focused on the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, emphasizing their utility in organic-inorganic photodiode fabrication. The derivatives demonstrated significant photovoltaic properties under both dark and illuminated conditions, suggesting their effectiveness in heterojunction diodes. This research underlines the compound's potential in enhancing diode parameters, indicating its applicability in the development of efficient photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).

Dielectric Properties

Dielectric Properties : The effect of substitution groups on the AC electrical conductivity and dielectrical properties of thin films derived from this compound has been analyzed. Findings from these studies are crucial for understanding the electronic behavior of these materials, particularly in response to frequency and temperature changes. Such insights are valuable for applications requiring materials with specific dielectric properties (Zeyada, El-Taweel, El-Nahass, & El-Shabaan, 2016).

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. Similar compounds have been known to target various enzymes and receptors in the body .

Mode of Action

The exact mode of action of this compound is currently unknown. This can result in changes to the biochemical pathways within the cell .

Biochemical Pathways

The compound may affect various biochemical pathways. For instance, similar compounds have been found to inhibit dihydrofolate reductase (DHFR), a key enzyme in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .

Pharmacokinetics

Similar compounds have been found to have good bioavailability, suggesting that this compound may also be well-absorbed and distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have been found to have antiviral, anti-inflammatory, and anticancer properties .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity may be enhanced or inhibited by the presence of certain ions or molecules in the body .

Properties

IUPAC Name

2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-3-22-10(2)8-14-16(18(22)23)15(13(9-20)17(21)24-14)11-4-6-12(19)7-5-11/h4-8,15H,3,21H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABONZUVKEHVMFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC2=C(C1=O)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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